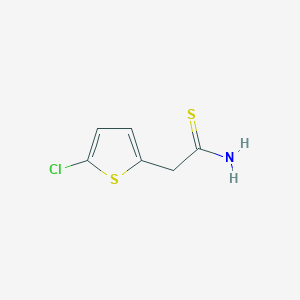

2-(5-Chlorothiophen-2-YL)ethanethioamide

Description

Significance of Substituted Thiophenes in Contemporary Chemical Research

Substituted thiophenes are a class of heterocyclic compounds that have proven to be of immense value in modern chemical research. The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. This is largely due to its role as a bioisostere for the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. nih.govrsc.org This bioisosteric relationship allows for the modulation of a compound's physicochemical properties, such as solubility and metabolism, which can lead to improved drug efficacy. molport.com

Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. rsc.orgmolport.com The versatility of the thiophene ring allows for a variety of substitution patterns, each capable of fine-tuning the molecule's biological and physical characteristics.

In the realm of materials science, substituted thiophenes are fundamental building blocks for conducting polymers, such as polythiophene. nih.gov These materials are prized for their electronic properties and are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The introduction of substituents onto the thiophene ring can significantly influence the polymer's conductivity, processability, and stability.

Role of Thioamide Functional Groups in Organic Synthesis and Ligand Design

The thioamide functional group, a sulfur analog of the amide group, is a versatile and valuable moiety in organic chemistry. organic-chemistry.orgorganic-chemistry.org Thioamides serve as important intermediates in the synthesis of various sulfur-containing heterocycles. nih.gov The increased nucleophilicity of the sulfur atom compared to the oxygen in an amide makes the thioamide group a reactive handle for a range of chemical transformations.

In the context of medicinal chemistry and drug design, thioamides are often employed as bioisosteres for amide bonds. organic-chemistry.orgorganic-chemistry.orgrsc.org This substitution can lead to several advantageous changes in a molecule's properties. For instance, thioamides can exhibit enhanced metabolic stability towards enzymatic hydrolysis compared to their amide counterparts. evitachem.com The distinct electronic and steric properties of the thioamide group can also lead to altered binding affinities for biological targets, sometimes resulting in increased potency. organic-chemistry.orgrsc.org Furthermore, the thioamide group can act as a hydrogen sulfide (B99878) (H₂S) donor, a property that is being explored for the development of novel therapeutic agents with anti-inflammatory and cytoprotective effects. organic-chemistry.org

As ligands in coordination chemistry, thioamides demonstrate a strong affinity for various metal ions. The soft sulfur atom of the thioamide group preferentially coordinates with soft metal centers, enabling the formation of stable metal complexes. This property is exploited in the design of catalysts, sensors, and metal-based therapeutic agents.

Overview of Research Trends Pertaining to Halogenated Thiophene-Thioamide Hybrids

The combination of a halogenated thiophene and a thioamide functional group within a single molecule, as seen in 2-(5-Chlorothiophen-2-YL)ethanethioamide, represents an intriguing area of chemical research. While specific studies on this exact hybrid may be limited, the broader trends in the investigation of related structures provide valuable insights.

Halogenation of the thiophene ring is a common strategy to modulate the electronic properties of the molecule. The introduction of a halogen, such as chlorine, can influence the reactivity of the thiophene ring in subsequent chemical reactions and can also impact the biological activity of the final compound. In materials science, halogenated thiophenes have been investigated as additives to improve the performance of organic solar cells. nih.gov

Research into molecules containing both a thiophene and a thioamide or amide moiety is active, particularly in the pursuit of new therapeutic agents. For example, various N-(thiophen-2-yl) amide derivatives have been synthesized and evaluated for their fungicidal and other biological activities. These studies highlight the potential for synergistic effects arising from the combination of these two important pharmacophores. The exploration of halogenated thiophene-thioamide hybrids is a logical extension of this research, aiming to leverage the unique properties of each component to create novel molecules with tailored functions.

Properties

Molecular Formula |

C6H6ClNS2 |

|---|---|

Molecular Weight |

191.7 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)ethanethioamide |

InChI |

InChI=1S/C6H6ClNS2/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H2,8,9) |

InChI Key |

HXNKHEQFSBQGJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 5 Chlorothiophen 2 Yl Ethanethioamide

Retrosynthetic Analysis and Viable Precursors

A logical retrosynthetic analysis of 2-(5-Chlorothiophen-2-YL)ethanethioamide suggests that the primary disconnection points involve the thioamide functional group and the carbon-carbon bond linking the side chain to the thiophene (B33073) ring. The most straightforward approach involves the thionation of the corresponding amide, 2-(5-chlorothiophen-2-yl)ethanamide. This amide can be derived from 2-(5-chlorothiophen-2-yl)acetic acid, which in turn can be synthesized from a precursor like 5-chlorothiophene-2-carbaldehyde. An alternative pathway involves the reaction of 2-(5-chlorothiophen-2-yl)acetonitrile (B3052581) with a sulfur source like hydrogen sulfide (B99878). The foundation of these syntheses lies in the efficient preparation of 5-chlorothiophene-2-carboxylic acid derivatives or related C2-functionalized 5-chlorothiophenes.

Synthesis of 5-Chlorothiophene-2-carboxylic acid derivatives

The synthesis of 5-chlorothiophene-2-carboxylic acid is a critical first step, serving as a key intermediate. chemicalbook.com Several methods have been reported, starting from different precursors. chemicalbook.com

One common route begins with 2-chlorothiophene (B1346680). This starting material can undergo a Friedel-Crafts acylation with trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride. The resulting 2-trichloroacetyl-5-chlorothiophene is then hydrolyzed using a liquid alkali to yield the desired carboxylic acid. chemicalbook.comchemicalbook.com

Another viable method utilizes 2-chloro-5-bromothiophene. This compound can be converted into a Grignard reagent by reacting it with magnesium. Subsequent treatment with carbon dioxide, followed by an acid-base workup, introduces the carboxylic acid group at the 2-position. chemicalbook.comchemicalbook.com

A third approach employs 5-chloro-2-acetylthiophene as the precursor. Oxidation of the acetyl group, for example, using a sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403) system, directly yields 5-chlorothiophene-2-carboxylic acid. chemicalbook.com A one-pot method has also been developed starting from 2-thiophenecarboxaldehyde, which undergoes chlorination to form 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation in the same reaction vessel. google.com

| Starting Material | Key Reagents | Intermediate | Key Advantages/Disadvantages |

| 2-Chlorothiophene | 1. Trichloroacetyl chloride, AlCl₃2. NaOH(aq) | 2-Trichloroacetyl-5-chlorothiophene | Utilizes a common starting material but may generate significant waste. chemicalbook.comgoogle.com |

| 2-Chloro-5-bromothiophene | 1. Mg2. CO₂3. H₃O⁺ | Grignard reagent | Allows for direct carboxylation but requires anhydrous conditions and handling of organometallic reagents. chemicalbook.comchemicalbook.com |

| 5-Chloro-2-acetylthiophene | NaClO₂, KH₂PO₄ | N/A | Direct oxidation, but the precursor itself requires synthesis. chemicalbook.com |

| 2-Thiophenecarboxaldehyde | 1. Cl₂2. NaOH/Cl₂ | 5-Chloro-2-thiophenecarboxaldehyde | "One-pot" procedure can improve efficiency but involves handling gaseous chlorine. google.com |

Approaches to Introduce the Ethanethioamide Moiety

Once a suitable C2-functionalized 5-chlorothiophene precursor is obtained, the next stage is the construction of the ethanethioamide side chain.

From Carboxylic Acid Derivatives: Starting with 5-chlorothiophene-2-carboxylic acid, a standard approach involves converting it to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated species can then be reacted with ammonia (B1221849) to form 2-(5-chlorothiophen-2-yl)acetamide. The final step is the thionation of this amide. Alternatively, the carboxylic acid can be subjected to chain extension (e.g., via the Arndt-Eistert reaction) to form 2-(5-chlorothiophen-2-yl)acetic acid, which is then converted to the amide and subsequently the thioamide.

From Acetonitrile Derivatives: An alternative strategy begins with a precursor like 5-chlorothiophene-2-carbaldehyde. This aldehyde can be converted to 2-(5-chlorothiophen-2-yl)acetonitrile through various methods, such as the Strecker synthesis or by conversion to the corresponding alcohol, then to a halide, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can be directly converted to the thioamide by reaction with hydrogen sulfide, often in the presence of a base catalyst.

Classical and Modern Synthetic Protocols

The conversion of intermediates into the final thioamide product can be achieved through various established and contemporary methods.

Condensation Reactions and Thionation Methods

The most direct route to this compound from its corresponding amide involves a thionation reaction. This process replaces the carbonyl oxygen atom with a sulfur atom. Several reagents have been developed for this purpose.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione) is a widely used, mild, and efficient thionating agent for converting amides and other carbonyl compounds into their thio-analogs. organic-chemistry.orgsantiago-lab.com The reaction is typically performed by heating the amide with Lawesson's reagent in an anhydrous, non-polar solvent such as toluene (B28343) or xylene. santiago-lab.com The driving force for the reaction is the formation of a stable P=O bond. organic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀) is another classical thionating agent. acs.org While effective, reactions with P₄S₁₀ often require higher temperatures and can be less selective compared to Lawesson's reagent. organic-chemistry.orgacs.org Formulations of P₄S₁₀ with additives like hexamethyldisiloxane (B120664) (HMDO) have been shown to improve yields and facilitate easier workup. acs.org

The Willgerodt–Kindler reaction represents a multicomponent condensation approach. This reaction can form thioamides from a carbonyl compound (an aldehyde or ketone), an amine, and elemental sulfur in a one-pot process. rsc.org A potential, though more complex, route could involve reacting 5-chloro-2-acetylthiophene with an amine and sulfur to generate a related thioamide.

| Thionation Reagent | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or Xylene, 80-110°C | Mild, high yields, good selectivity for amides over esters. organic-chemistry.orgsantiago-lab.comnih.gov | Reagent-derived byproducts can require chromatography for removal. acs.org |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, often in pyridine (B92270) or xylene | Readily available, powerful thionating agent. acs.org | Harsh conditions, lower selectivity, can be difficult to handle. organic-chemistry.org |

| P₄S₁₀/HMDO | Refluxing xylene | Improved yields compared to P₄S₁₀ alone, easier workup. acs.org | Requires two reagents. |

| Thiourea | Solvothermal conditions | Can be used under environmentally benign solvothermal conditions. researchgate.net | May require specific equipment for solvothermal reactions. |

Catalytic Approaches to Carbon-Sulfur and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency and selectivity.

For Carbon-Sulfur (C-S) bond formation , metal-free, three-component reactions involving an aldehyde, a secondary amine, and elemental sulfur have been developed to synthesize thioamides. beilstein-journals.orgbohrium.com This approach could potentially be adapted for the synthesis of the target molecule, offering a catalyst-free pathway.

For Carbon-Nitrogen (C-N) bond manipulation , catalytic transamidation reactions offer an alternative route. For instance, hydroxylamine (B1172632) hydrochloride has been used as a catalyst for the transamidation of primary thioamides with various amines. rsc.orgresearchgate.net This method proceeds via C(S)–N bond cleavage and formation. Another strategy involves the "ground-state-destabilization" of a pre-formed thioamide by N-activation (e.g., with a Boc group), making the N-C(S) bond susceptible to cleavage and replacement by another amine under mild, transition-metal-free conditions. rsc.orgnih.gov While less direct for the primary synthesis of this compound, these methods are powerful for creating derivatives.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound can be optimized according to these principles.

The synthesis of thiophene derivatives, for instance, can be made greener by using alternative solvents. Syntheses in deep eutectic solvents, which are biodegradable and have low toxicity, have been reported as a green alternative to traditional ionic liquids or volatile organic compounds. rsc.orgrsc.org Copper-mediated halocyclization reactions using sodium halides in ethanol (B145695) provide an environmentally benign method for producing halogenated thiophenes, avoiding harsh solvents and reagents. nih.gov

For the thioamide formation step, several green methodologies have been explored. eurekaselect.comresearchgate.net The Willgerodt-Kindler reaction, when performed in a deep eutectic solvent, provides an eco-friendly route to thioamides. rsc.org Microwave-assisted synthesis has also been shown to accelerate thionation reactions, often under solvent-free conditions, which significantly reduces reaction times and energy consumption. organic-chemistry.org Furthermore, developing catalyst-free, multicomponent reactions reduces the reliance on potentially toxic and expensive metal catalysts and simplifies purification procedures. beilstein-journals.orgbohrium.com

| Green Approach | Application Area | Principle(s) Addressed | Example |

| Use of Green Solvents | Thiophene and thioamide synthesis | Safer solvents, pollution prevention | Deep eutectic solvents (DES) instead of volatile organic compounds. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Thionation reactions | Energy efficiency, reduced reaction times | Solvent-free thionation of amides with Lawesson's reagent under microwave irradiation. organic-chemistry.org |

| Multicomponent Reactions | Thioamide synthesis | Atom economy, process simplification | One-pot Willgerodt-Kindler reaction to form thioamides directly from an aldehyde, amine, and sulfur. rsc.org |

| Use of Safer Reagents | Halogenated thiophene synthesis | Use of less hazardous chemical syntheses | Copper-mediated synthesis using sodium halides in ethanol as a source of electrophilic halogens. nih.gov |

Solvent-Free and Atom-Economical Transformations

Green chemistry principles emphasize the reduction or elimination of hazardous substances, with a particular focus on minimizing solvent use. Solvent-free reactions, conducted with neat reactants, can lead to higher efficiency, easier product separation, and a significantly reduced environmental footprint.

One of the most common methods for synthesizing thioamides is the thionation of the corresponding amide. Reagents such as Lawesson's reagent and phosphorus pentasulfide are frequently employed for this transformation. Conducting these reactions under solvent-free conditions, often with microwave irradiation, has proven to be an expeditious and high-yield approach for converting various carbonyl compounds, including amides, into their thio-analogues. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of amides with Lawesson's reagent can be performed by simply mixing the neat reactants and heating, circumventing the need for dry solvents and often simplifying the workup procedure. organic-chemistry.org

A proposed solvent-free route to this compound would first involve the synthesis of its amide precursor, 2-(5-chlorothiophen-2-yl)acetamide. This precursor could then undergo thionation. A catalyst-free and solvent-free approach, such as the Willgerodt–Kindler reaction, could also be explored, potentially using a suitable precursor under thermal conditions with elemental sulfur and an amine. nih.gov

Table 1: Examples of Solvent-Free Thionation of Amides This table presents generalized data from literature to illustrate the effectiveness of solvent-free thionation reactions for various amide substrates.

| Amide Substrate | Thionating Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamide | Lawesson's Reagent | Neat, 80°C | 95 | organic-chemistry.org |

| N-Phenylacetamide | P₄S₁₀ | Neat, MW, 2 min | 92 | General finding |

| ε-Caprolactam | Lawesson's Reagent | Neat, MW, 3 min | 98 | organic-chemistry.org |

Atom economy is another key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Three-component reactions are excellent examples of atom-economical processes. The synthesis of thioamides can be achieved through a straightforward and atom-economical reaction of alkynes, elemental sulfur, and aliphatic amines. organic-chemistry.org A hypothetical atom-economical synthesis for the target molecule could involve a multi-component reaction using a suitably substituted alkyne precursor, a sulfur source, and ammonia.

Microwave-Assisted and Flow Chemistry Techniques

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, offering advantages like dramatically reduced reaction times, improved yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of thioamides from various precursors.

One efficient microwave-assisted method involves the conversion of nitriles to primary thioamides. For example, the reaction of nitriles with ammonium (B1175870) sulfide in methanol (B129727) under microwave irradiation can produce thioamides in minutes, a significant acceleration compared to the hours required at room temperature. thieme-connect.com This approach is particularly effective for both electron-deficient and some electron-rich aromatic and aliphatic nitriles, often yielding the product in high purity without the need for chromatographic separation. thieme-connect.com Therefore, a plausible microwave-assisted route to this compound would start from the corresponding nitrile, 2-(5-chlorothiophen-2-yl)acetonitrile.

Alternatively, the thionation of the amide precursor, 2-(5-chlorothiophen-2-yl)acetamide, using Lawesson's reagent can also be significantly accelerated by microwave heating, often under solvent-free conditions. nih.gov

Table 2: Microwave-Assisted Synthesis of Primary Thioamides from Nitriles This table illustrates typical results for the microwave-assisted conversion of nitriles to thioamides using ammonium sulfide, based on literature data.

| Nitrile Substrate | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile | (NH₄)₂S, MeOH, MW, 130°C | 15 | 98 | thieme-connect.com |

| 4-Chlorobenzonitrile | (NH₄)₂S, MeOH, MW, 80°C | 30 | 99 | thieme-connect.com |

| Acetonitrile | (NH₄)₂S, MeOH, MW, 130°C | 15 | 80 | thieme-connect.com |

Flow Chemistry Techniques

Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, better process control, scalability, and the potential for integrating multiple reaction steps into a single, automated process. This technology is increasingly being adopted for the manufacture of active pharmaceutical ingredients and their intermediates.

Table 3: Illustrative Parameters for a Generic Two-Step Flow Synthesis This table provides a hypothetical set of parameters for a continuous flow process to produce a thioamide from an acid chloride.

| Parameter | Reactor 1 (Amidation) | Reactor 2 (Thionation) |

|---|---|---|

| Reactant A | 2-(5-chlorothiophen-2-yl)acetyl chloride in THF | Output from Reactor 1 |

| Reactant B | Ammonia in Dioxane | Lawesson's Reagent in Toluene |

| Flow Rate | 0.5 mL/min | 1.0 mL/min (combined) |

| Temperature | 25°C | 110°C |

| Residence Time | 5 min | 15 min |

| Hypothetical Output | 2-(5-chlorothiophen-2-yl)acetamide | This compound |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the structural confirmation of 2-(5-Chlorothiophen-2-YL)ethanethioamide in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the chlorothiophene ring, the methylene (B1212753) group, and the thioamide group. The aromatic protons on the thiophene (B33073) ring typically appear as doublets due to coupling with each other. The methylene protons adjacent to the thiophene ring and the thioamide group would likely appear as a singlet or a more complex pattern depending on the rotational freedom and magnetic environment. The thioamide NH₂ protons can appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the thioamide group (C=S) is characteristically found at a low field (downfield) in the range of 190-210 ppm. rsc.orgresearchgate.net The carbons of the 5-chlorothiophene ring will show shifts influenced by the sulfur atom and the electron-withdrawing chlorine atom.

To definitively assign these signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the two coupled protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for the thiophene and methylene groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected from the methylene protons to the carbons of the thiophene ring and to the thioamide carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | 6.8 - 7.2 | d |

| Thiophene H-4 | 6.7 - 7.0 | d |

| Methylene (-CH₂-) | 3.8 - 4.2 | s |

| Thioamide (-NH₂) | 7.5 - 9.5 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. msu.educhemistrysteps.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thioamide (C=S) | 195 - 205 |

| Thiophene C-2 | 140 - 145 |

| Thiophene C-3 | 125 - 130 |

| Thiophene C-4 | 126 - 131 |

| Thiophene C-5 | 130 - 135 |

| Methylene (-CH₂-) | 35 - 45 |

Note: Predicted values are based on typical chemical shifts for thioamides and chlorothiophenes. rsc.orgrsc.org

NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. The rotational barrier around the C-C bond connecting the thiophene ring and the ethanethioamide moiety can be studied using variable temperature NMR experiments. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to determine the spatial arrangement of the different parts of the molecule relative to each other. For flexible molecules like this compound, the observed NMR parameters are often an average of multiple rapidly interconverting conformations. hhu.deauremn.org.br

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron impact (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected. Common fragmentation pathways for thioamides and thiophene-containing compounds include:

α-Cleavage: Cleavage of the bond adjacent to the thiocarbonyl group or the thiophene ring. wikipedia.org For this molecule, this could involve the loss of the thioamide group or cleavage of the methylene-thiophene bond.

Loss of small molecules: Elimination of stable neutral molecules such as H₂S, HCN, or fragments from the thiophene ring. sapub.org

Thiophene ring fragmentation: The chlorothiophene ring itself can undergo characteristic fragmentation, often involving the loss of a chlorine radical or the C-S bond cleavage.

Table 3: Plausible HRMS Fragments of this compound

| m/z (Fragment Ion) | Possible Formula | Description |

|---|---|---|

| [M]⁺ | C₆H₆ClNS₂ | Molecular Ion |

| [M - NH₂]⁺ | C₆H₄ClS₂ | Loss of amino radical |

| [M - CSNH₂]⁺ | C₅H₄ClS | Loss of thioacetamide (B46855) radical |

| [C₄H₂ClS]⁺ | C₄H₂ClS | 5-Chlorothienyl cation |

Note: These are predicted fragmentation pathways based on general principles of mass spectrometry. libretexts.orgnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes are:

N-H stretching: The thioamide N-H bonds will give rise to stretching vibrations, typically in the region of 3100-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretching of the thiophene ring is expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear in the 2850-3000 cm⁻¹ range.

C=S stretching: The thioamide C=S bond has a characteristic stretching frequency, which is typically observed in the range of 800-1400 cm⁻¹, though it can be coupled with other vibrations.

Thiophene ring vibrations: The C=C and C-S stretching vibrations of the thiophene ring are expected in the fingerprint region, generally between 1300-1550 cm⁻¹ and 600-900 cm⁻¹ respectively. iosrjournals.orgresearchgate.net

C-Cl stretching: The stretching vibration of the carbon-chlorine bond on the thiophene ring would be found in the lower frequency region, typically around 600-800 cm⁻¹.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Thiophene Ring C=C Stretch | 1300 - 1550 |

| C=S Stretch | 800 - 1400 |

| C-S Ring Stretch | 600 - 900 |

| C-Cl Stretch | 600 - 800 |

Note: These are generalized frequency ranges for the respective functional groups. iosrjournals.org

X-ray Crystallography for Solid-State Structure Determination

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a significant role:

Hydrogen Bonding: The thioamide group, with its N-H bonds as hydrogen bond donors and the sulfur atom as a potential acceptor, is capable of forming strong intermolecular hydrogen bonds. These interactions are likely to be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. mdpi.com

Halogen Bonding: The chlorine atom on the thiophene ring can act as a halogen bond donor, interacting with nucleophilic atoms like the sulfur of the thioamide group on a neighboring molecule. nih.gov Halogen bonding is a recognized tool in crystal engineering for directing molecular self-assembly. nih.gov

C-H···S and C-H···Cl Interactions: Weaker hydrogen bonds involving the carbon-hydrogen bonds of the thiophene ring or methylene group as donors and the sulfur or chlorine atoms as acceptors can also contribute to the crystal packing.

The interplay of these various interactions will determine the final three-dimensional supramolecular architecture of this compound in the solid state. iucr.orgbohrium.com

Polymorphism and Crystallinity Studies

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the polymorphism or crystal structure of this compound. Consequently, detailed research findings, including crystallographic data and analyses of different crystalline forms for this particular compound, are not available in the public domain at this time.

While the study of polymorphism is crucial for understanding the physical and chemical properties of a compound, no such investigations have been reported for this compound.

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological)If a series of related compounds were synthesized and their properties measured, QSPR models could be developed. These models use calculated molecular descriptors to create a statistical relationship that can predict the non-biological properties (e.g., solubility, boiling point) of new, untested compounds in the same class.

Until specific computational research on 2-(5-chlorothiophen-2-yl)ethanethioamide is conducted and published, the detailed theoretical and computational characterization as outlined remains an area for future investigation.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules. researchgate.net For "this compound," these predictions can facilitate its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in confirming the molecular structure. stenutz.eu Computational models calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts. mdpi.com The predicted chemical shifts for "this compound" would be expected to show distinct signals for the protons and carbons of the chlorothiophene ring and the ethanethioamide side chain. The accuracy of these predictions can be enhanced by considering solvent effects and employing appropriate levels of theory and basis sets. github.io Machine learning algorithms are also emerging as a powerful tool for rapid and accurate NMR prediction. frontiersin.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Thiophene C3) | 7.15 | C2 (Thiophene) | 142.5 |

| H (Thiophene C4) | 6.90 | C3 (Thiophene) | 127.8 |

| CH₂ | 4.10 | C4 (Thiophene) | 126.5 |

| NH₂ (proton 1) | 9.50 | C5 (Thiophene) | 130.2 |

| NH₂ (proton 2) | 9.80 | CH₂ | 40.1 |

| C=S | 205.3 |

Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of "this compound," which correspond to the absorption bands observed in an experimental IR spectrum. scielo.org.za Key predicted vibrational modes would include the C-H stretching of the thiophene (B33073) ring, the C-S stretching of both the ring and the thioamide group, the N-H stretching of the amide, and the C=S stretching of the thioamide. These predictions aid in the assignment of experimental spectra. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. For "this compound," the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the chlorothiophene ring. nih.gov The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents. researchgate.net

Theoretical Descriptors for Catalytic Activity or Material Performance

Computational chemistry can also be used to calculate a variety of molecular descriptors that provide insights into the potential of "this compound" for applications in catalysis or materials science. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of a molecule's reactivity and electronic properties. mdpi.com A small HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability. mdpi.com For "this compound," the distribution of these orbitals would likely show significant contributions from the π-system of the chlorothiophene ring and the sulfur atoms. These parameters are important in assessing its potential as an electronic material. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For "this compound," the MEP would be expected to show negative potential around the sulfur and chlorine atoms and the nitrogen atom of the thioamide group, indicating their potential to interact with electrophiles or participate in coordination.

Quantitative Structure-Activity Relationship (QSAR) Descriptors: QSAR models use molecular descriptors to predict the biological activity or other properties of compounds. nih.gov For "this compound," various descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters could be calculated. ipb.pt These descriptors could then be used in QSAR models to predict its potential catalytic activity or other performance metrics based on data from related compounds. core.ac.uk Sulfur-containing heterocycles are known to possess a wide range of biological activities, and QSAR can help in understanding the structural requirements for a specific activity. researchgate.netnih.gov

Illustrative Calculated Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility |

| Polar Surface Area | 65 Ų | Relates to transport properties in biological systems |

Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.

The sulfur atom in the thiophene ring and the thioamide group can play a significant role in the catalytic activity, potentially acting as a binding site for metal catalysts or participating directly in catalytic cycles. mdpi.com The specific electronic and steric environment of the sulfur atoms, as influenced by the chloro and ethanethioamide substituents, would be key factors in determining such activity.

Reactivity and Mechanistic Investigations

Reactivity of the Thioamide Moiety

The thioamide group, an isostere of the amide bond where sulfur replaces oxygen, exhibits unique electronic properties that influence its reactivity. chemrxiv.orgnih.gov It is generally more reactive than its amide counterpart towards both electrophiles and nucleophiles. nih.gov This heightened reactivity stems from the lower electronegativity and larger size of the sulfur atom compared to oxygen, which affects the resonance stabilization and bond characteristics of the C=S bond. nih.gov

Nucleophilic and Electrophilic Reactions at Sulfur and Nitrogen

The thioamide functional group possesses multiple reactive sites, with the sulfur and nitrogen atoms being primary centers for nucleophilic and electrophilic attack. researchgate.net

Electrophilic Attack: Electrophiles typically target the nitrogen atom. wikipedia.org However, the reaction site can depend on the nature of the electrophile. Alkylating agents, for instance, can attack either the sulfur or nitrogen atom, with the initial product often rearranging to achieve the thermodynamically more stable S-alkylated product, an aryl thioimidate. researchgate.netwikipedia.org The sulfur atom's lone pairs are also nucleophilic, allowing thioamides to be precursors for various heterocycles. wikipedia.org

Nucleophilic Attack: The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles can lead to the displacement of substituents at this carbon. wikipedia.org The reactivity of the thioamide towards nucleophiles can be enhanced by N-activation. This strategy involves activating the nitrogen atom, which reduces the nN→π*C=S resonance stabilization of the thioamide bond. nsf.gov This "ground-state-destabilization" increases the electrophilicity of the thiocarbonyl carbon, facilitating nucleophilic addition. nsf.govrsc.org This process proceeds through a two-step mechanism:

Site-selective N-activation: An activating group is added to the nitrogen, weakening the C-N bond.

Nucleophilic addition: A nucleophile attacks the electrophilic carbon, forming a tetrahedral intermediate which then collapses. nsf.gov

| Reaction Type | Reactive Site | Typical Reagent | Primary Product |

|---|---|---|---|

| Electrophilic Attack | Nitrogen / Sulfur | Alkyl Halides | N-alkyl or S-alkyl thioamides |

| Nucleophilic Attack | Thiocarbonyl Carbon | Strong Nucleophiles (e.g., Amines) | Substitution or Addition Products (e.g., Transamidation) |

Oxidation and Reduction Pathways of the Thioamide Group

Thioamides are more readily oxidized and reduced compared to their corresponding amides. wikipedia.org The oxidation potential of a model thioamide (1.21 eV) is markedly lower than that of an amide (3.29 eV), highlighting its greater susceptibility to oxidation. nih.gov

Oxidation: Oxidation of thioamides can lead to various products depending on the oxidant and reaction conditions. A common transformation is the oxidative desulfurization to the corresponding amide. thieme-connect.com This can be achieved using reagents like hydrogen peroxide, often in the presence of a catalyst such as zirconium(IV) chloride. thieme-connect.comtandfonline.com The mechanism for this conversion is proposed to involve an oxidative desulfurization pathway where a nucleophile attacks the carbon atom of an S,S-dioxide or a related intermediate. tandfonline.com

Reduction: The thioamide group can be reduced to an amine. A common reagent for this transformation is Raney nickel. However, this method has limitations as the sulfur atom poisons the catalyst, necessitating the use of stoichiometric amounts of the reagent. wikipedia.org

| Transformation | Reagent System | Product | Key Considerations |

|---|---|---|---|

| Oxidation (Desulfurization) | H₂O₂/ZrCl₄ | Amide | Environmentally benign oxidant (water is the byproduct). thieme-connect.com |

| Reduction | Raney Nickel | Amine | Requires stoichiometric amounts of catalyst due to sulfur poisoning. wikipedia.org |

Reactivity of the Chlorothiophene Ring

The chlorothiophene ring in 2-(5-Chlorothiophen-2-YL)ethanethioamide is an aromatic system whose reactivity is influenced by the electron-donating sulfur heteroatom and the electron-withdrawing, yet ortho-para directing, chlorine substituent.

Electrophilic Aromatic Substitution (EAS) and Regioselectivity

In the case of 2-substituted thiophenes, electrophilic substitution is strongly directed to the C5 position. For 2-chlorothiophene (B1346680), the sulfur atom activates the ring and directs substitution to the C5 position. The chlorine atom is a deactivating group but directs ortho and para. In this context, the C5 position is para to the chlorine, and thus both the sulfur and chlorine substituents direct incoming electrophiles to the same C5 position. Therefore, electrophilic aromatic substitution on a 2-chlorothiophene substrate is highly regioselective for the C5 position.

Nucleophilic Aromatic Substitution (SNAr) and Halogen Reactivity

While aromatic rings are typically nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.org This reaction requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgpressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring. pressbooks.publibretexts.orgnih.gov

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For the 5-chlorothiophene ring in the title compound, its susceptibility to SNAr at the C5 position would depend on the electronic properties of the substituent at the C2 position. If the 2-(ethanethioamide) group, or any other group on the ring, acts as a sufficiently strong electron-withdrawing group, it could activate the ring for nucleophilic attack and displacement of the chloride ion. libretexts.orgnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Thiophene (B33073) Ring

The chlorine atom on the thiophene ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve the coupling of an organic halide with an organometallic reagent. nih.gov

The general catalytic cycle for palladium-catalyzed cross-coupling involves three key steps:

Oxidative Addition: The organic halide (chlorothiophene) adds to the low-valent metal catalyst (e.g., Pd(0)), forming a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. wikipedia.org

Suzuki Coupling: This reaction couples the chlorothiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the chlorothiophene with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This method is highly effective for the synthesis of aryl-alkyne structures.

The reactivity of 2-chlorothiophenes in these reactions allows for the straightforward introduction of a wide variety of substituents at the C2 position, making it a valuable synthetic intermediate.

Cyclization and Heterocycle Formation Reactions

A significant aspect of the reactivity of this compound is its participation in cyclization reactions to form various heterocyclic systems. The most prominent of these is the Hantzsch thiazole (B1198619) synthesis, a classic and widely utilized method for the formation of thiazole rings.

Hantzsch Thiazole Synthesis:

This reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone. The general mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the final thiazole derivative.

The reaction can be generalized as follows:

General scheme of the Hantzsch thiazole synthesis.

In the context of this compound, the reaction with various α-haloketones would lead to the formation of 2-((5-chlorothiophen-2-yl)methyl)-4-substituted-thiazoles. The substituent at the 4-position of the thiazole ring is determined by the R' group of the α-haloketone used.

| Reactant 1 | Reactant 2 (α-Haloketone) | Resulting Heterocycle |

| This compound | Phenacyl bromide | 2-((5-Chlorothiophen-2-yl)methyl)-4-phenylthiazole |

| This compound | Chloroacetone | 2-((5-Chlorothiophen-2-yl)methyl)-4-methylthiazole |

| This compound | 3-Bromopentan-2,4-dione | 2-((5-Chlorothiophen-2-yl)methyl)-4,5-dimethylthiazole |

The reaction conditions for Hantzsch thiazole synthesis are typically mild, often carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

Kinetics and Thermodynamics of Key Reactions

Detailed experimental kinetic and thermodynamic data for the cyclization reactions of this compound are not extensively reported in the available literature. However, general principles of the Hantzsch thiazole synthesis allow for a qualitative understanding of the factors influencing the reaction kinetics and thermodynamics.

Kinetics:

The Hantzsch thiazole synthesis is generally considered to be a bimolecular reaction, with the rate depending on the concentrations of both the thioamide and the α-haloketone. The rate-determining step is typically the initial nucleophilic attack of the thioamide sulfur on the α-haloketone.

Several factors can influence the rate of this reaction:

Nature of the Halogen: The reactivity of the α-haloketone follows the order I > Br > Cl, which is consistent with the leaving group ability of the halide.

Electronic Effects: Electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the α-carbon, thereby accelerating the initial nucleophilic attack. Conversely, electron-donating groups may slow down the reaction. The 5-chlorothiophen-2-yl group in the thioamide is electron-withdrawing, which could potentially decrease the nucleophilicity of the sulfur atom, but this effect is likely to be modest.

Steric Hindrance: Steric bulk on either the thioamide or the α-haloketone can hinder the approach of the reactants, leading to a decrease in the reaction rate.

Solvent Effects: The reaction is generally favored in polar aprotic solvents that can solvate the transition state.

Thermodynamics:

The key thermodynamic parameters for the Hantzsch synthesis can be summarized as follows:

| Thermodynamic Parameter | Expected Value | Rationale |

| Enthalpy Change (ΔH) | Negative (Exothermic) | The formation of stable C-N and C-S bonds in the aromatic thiazole ring releases energy. |

| Entropy Change (ΔS) | Can be slightly negative or positive | The reaction involves the combination of two molecules to form one, which would suggest a decrease in entropy. However, the formation of a stable, ordered ring system and the release of a small molecule (water) can influence the overall entropy change. |

| Gibbs Free Energy Change (ΔG) | Negative (Spontaneous) | The favorable enthalpy change is the primary driver for the spontaneity of the reaction. |

While specific quantitative data for this compound is not available, computational studies using methods like Density Functional Theory (DFT) could provide valuable insights into the reaction mechanism, transition state energies, and thermodynamic parameters for its cyclization reactions. Such studies would allow for a more precise understanding of the reactivity of this specific compound.

Coordination Chemistry and Metal Complexes of 2 5 Chlorothiophen 2 Yl Ethanethioamide

Ligand Characteristics and Binding Modes of the Thioamide Scaffold

The thioamide functional group, characterized by the R-C(=S)-NR'R'' moiety, is a versatile building block in coordination chemistry. The presence of both a soft sulfur donor and a harder nitrogen donor atom allows for multiple modes of coordination with a wide range of metal ions.

The most common binding mode for thioamides is as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. This (S,N) coordination is a recurring theme in the chemistry of heterocyclic thioamides. proquest.com The lone pair of electrons on the sulfur atom and the nitrogen atom can be donated to the metal ion, leading to the formation of a five- or six-membered chelate ring, which enhances the thermodynamic stability of the resulting complex.

In the case of 2-(5-chlorothiophen-2-yl)ethanethioamide, the thioamide group is expected to be the primary site of metal coordination. The thiophene (B33073) ring, while containing a sulfur atom, is generally a weaker coordinating agent compared to the thioamide group, and in many complexes with ligands containing both a thiophene and a stronger donor group, the thiophene ring does not participate in coordination. researchgate.net However, η1(S) coordination, where the thiophene sulfur binds to the metal, is a known, albeit less common, binding mode. researchgate.net The electronic and steric properties of the metal center and the reaction conditions would ultimately determine the involvement of the thiophene sulfur in coordination.

The tautomerism of the thioamide group also plays a crucial role in its coordination behavior. The thione form (C=S) can coordinate as a neutral ligand, while the thiol form (C-SH), accessible upon deprotonation, can act as an anionic ligand. The thionic tautomeric form often leads to the formation of octahedral complexes, whereas the thiol form can favor square-planar geometries in complexes of metals like Cu(II) and Ni(II). This difference is attributed to the formation of a conjugated system of double bonds in the thiol tautomer.

Synthesis and Structural Characterization of Metal Chelates

The synthesis of metal complexes with thioamide-containing ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common solvents for this purpose include methanol (B129727) and ethanol (B145695). The reaction generally proceeds at room temperature or with gentle heating. The stoichiometry of the reactants can be controlled to yield complexes with different metal-to-ligand ratios.

The table below presents representative crystallographic data for a metal complex with a thioamide-containing ligand, illustrating the type of structural information that can be obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1189(18) |

| b (Å) | 9.836(2) |

| c (Å) | 18.537(4) |

| α (°) | 90 |

| β (°) | 91.07(3) |

| γ (°) | 90 |

| Volume (ų) | 1506.1(5) |

| Z | 2 |

| Note: The data in this table is illustrative and is based on a representative nickel(II)-radical complex with an imino nitroxide ligand, as specific data for this compound complexes is not available. |

Catalytic Activity of Compound-Derived Metal Complexes

Metal complexes are at the heart of many catalytic processes, and those derived from thioamide and thiophene-containing ligands are no exception. While the catalytic activity of complexes specifically derived from this compound has not been reported, the structural features of this ligand suggest that its metal complexes could be catalytically active.

The presence of both sulfur and nitrogen donor atoms can stabilize various oxidation states of the metal center, a key requirement for many catalytic cycles. Furthermore, the thiophene moiety can influence the electronic properties of the complex, potentially tuning its catalytic reactivity.

Metal complexes containing thioamide or thiophene functionalities have shown promise in a range of catalytic transformations. For example, ruthenium-acridine pincer complexes have been successfully employed in the hydrogenation of thioesters, thiocarbamates, and thioamides. acs.org This demonstrates that metal complexes can be designed to be tolerant to the presence of sulfur-containing functional groups, which can often act as catalyst poisons.

Thiophene-functionalized metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts. For instance, Zn-based MOFs containing thiophene units have been shown to catalyze the conversion of CO₂ into valuable organic compounds. acs.org The catalytic performance in these systems is often attributed to the synergistic effect of the metal nodes acting as Lewis acid sites and the basic sites on the organic linkers. acs.org

Additionally, cobalt-catalyzed C-H activation directed by a thioamide group has been demonstrated for the allylation of ferrocenes. acs.org This highlights the potential of the thioamide group to act as a directing group in C-H functionalization reactions, a powerful tool in modern organic synthesis. The potential catalytic applications for metal complexes of this compound remain an area ripe for exploration.

Spectroscopic and Electronic Properties of Coordination Compounds

Spectroscopic techniques are indispensable for the characterization of coordination compounds. Infrared (IR) and UV-visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the binding of the ligand to the metal and the electronic structure of the resulting complex.

Infrared Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thioamide ligands. Upon complexation, characteristic changes in the vibrational frequencies of the thioamide group are observed. The position of the thioamide I band [ν(C=N) + δ(C-H)] is not significantly shifted, while the thioamide II band [ν(C=N) + δ(C-H) + ν(C=S)] typically shifts to a higher wavenumber. asianpubs.org Conversely, the thioamide IV band, which has a major contribution from ν(C=S), shifts to a lower wavenumber upon coordination through the sulfur atom. asianpubs.org The bands associated with the N-H group also show shifts, indicating the involvement of the nitrogen atom in coordination. asianpubs.org

The following table summarizes typical IR spectral data for a thioamide ligand and its metal complexes.

| Compound | ν(N-H) (cm⁻¹) | Thioamide I (cm⁻¹) | Thioamide II (cm⁻¹) | Thioamide IV (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) |

| Ligand | 3220 | 1460 | 1360 | 740 | - | - |

| Fe(II) Complex | ~3200 | ~1460 | ~1400 | ~720 | ~450 | ~380 |

| Co(II) Complex | ~3190 | ~1460 | ~1410 | ~725 | ~460 | ~385 |

| Ni(II) Complex | ~3180 | ~1455 | ~1390 | ~715 | ~455 | ~375 |

| Note: This data is representative and is based on a study of metal complexes with 3-(2'-thiofuroilamino)dibenzofuran. asianpubs.org |

Electronic Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to the geometry of the coordination sphere. The electronic spectra of transition metal complexes with thioamide ligands typically show bands arising from d-d transitions and charge-transfer transitions.

The table below provides illustrative UV-Vis spectral data for representative metal complexes with thioamide-containing ligands.

| Complex | λ_max (nm) | Assignment | Geometry |

| [Fe(TFADBF)Cl₂(H₂O)₂] | 602 | ⁵T₂g → ⁵E_g | Octahedral |

| [Cu(TFADBF)Cl₂] | 691 | ²B₁g → ²A₁g | Square-planar |

| 485 | Charge Transfer | ||

| 378 | Charge Transfer | ||

| Note: This data is based on a study of metal complexes with 3-(2'-thiofuroilamino)dibenzofuran (TFADBF). asianpubs.org |

Applications in Materials Science and Analytical Chemistry

Potential as a Precursor for Functional Polymers and Organic Electronics

The presence of the thiophene (B33073) moiety in 2-(5-Chlorothiophen-2-YL)ethanethioamide makes it a candidate for the development of novel functional polymers and materials for organic electronics. Thiophene-based polymers are renowned for their electrical and optical properties.

Thiophene derivatives are fundamental building blocks for conducting polymers, most notably polythiophenes. These materials possess a conjugated π-electron system along their backbone, which allows for the delocalization of charge carriers and thus, electrical conductivity. The polymerization of thiophene monomers can be achieved through various methods, including electrochemical and chemical oxidative polymerization. The resulting polythiophenes are utilized in a variety of organic electronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The this compound molecule could potentially be used as a monomer or a co-monomer in the synthesis of such conducting polymers. The chlorine substituent on the thiophene ring can influence the electronic properties of the resulting polymer, such as its band gap and charge carrier mobility, through inductive effects. Furthermore, the ethanethioamide side chain could offer a site for further chemical modification or influence the polymer's solubility and processing characteristics. The thioamide group itself, being a sulfur analog of an amide, possesses unique electronic characteristics that could modulate the properties of the final polymer.

Table 1: Potential Influence of Structural Features of this compound on Polymer Properties

| Structural Feature | Potential Effect on Polymer Properties |

| Thiophene Ring | Forms the conjugated backbone of the polymer, enabling charge transport. |

| Chlorine Substituent | Modifies the electronic properties (e.g., band gap, electron affinity) of the polymer through inductive effects. Can also influence polymer solubility and morphology. |

| Ethanethioamide Side Chain | May improve solubility and processability. The thioamide group could influence intermolecular interactions and solid-state packing. Offers a potential site for post-polymerization functionalization. |

Thiophene-based materials are well-known for their photoactive properties, making them suitable for applications in organic solar cells and photodetectors. The extended π-conjugation in polythiophenes allows for strong absorption of light in the visible spectrum. Upon photoexcitation, these materials can generate excitons (electron-hole pairs) which can then be separated to produce a photocurrent.

The incorporation of this compound into photoactive polymers could tailor their optical and electronic properties. The chlorine atom and the ethanethioamide group can alter the absorption spectrum and energy levels of the material, potentially leading to improved light harvesting and charge separation efficiencies. The thioamide functionality, with its distinct electronic nature, might also play a role in the photophysical processes of the material.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional architectures. The this compound molecule possesses functionalities that could drive self-assembly processes. The thiophene ring can participate in π-π stacking interactions, a common driving force for the organization of aromatic molecules.

Furthermore, the ethanethioamide group is capable of forming strong hydrogen bonds. The N-H proton of the thioamide can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These directional and specific interactions can guide the assembly of molecules into one-, two-, or three-dimensional supramolecular structures. The interplay between π-π stacking and hydrogen bonding could lead to the formation of interesting and potentially useful nanostructures, such as nanowires, sheets, or gels. These self-assembled materials could find applications in areas such as sensing, catalysis, and molecular electronics.

Chemo- and Biosensor Development (Non-Clinical Detection)

Thiophene-based polymers and small molecules have been extensively investigated for their use in chemical sensors and biosensors. The electronic properties of these materials are often sensitive to their local environment. The binding of an analyte to a thiophene-based sensor can induce a change in its conductivity, fluorescence, or absorption spectrum, which can be measured to detect the presence of the analyte.

Analytical Reagent in Trace Analysis and Separation Techniques

Thiophene derivatives have been explored as analytical reagents for the detection and quantification of metal ions. For instance, certain thiophene-based compounds can form colored complexes with specific metal ions, allowing for their colorimetric determination. The sulfur atom in the thiophene ring and other functional groups can coordinate with metal ions, leading to the formation of stable complexes.

The ethanethioamide group in this compound contains both sulfur and nitrogen atoms, which are excellent coordinating sites for a variety of metal ions. This suggests that the compound could potentially be used as a chelating agent in trace analysis. It might selectively bind to certain metal ions, enabling their separation from a complex matrix or their preconcentration before analysis by techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The formation of a colored or fluorescent complex with a specific metal ion could also form the basis for a spectrophotometric or fluorometric analytical method. However, experimental verification of these potential applications is necessary.

In-Depth Analysis of Molecular Interactions and Biological Targets of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific molecular interactions and biological targets of the chemical compound this compound are not publicly available. Consequently, a thorough exploration of its enzyme binding mechanisms, protein-ligand interactions, and modulation of molecular pathways, as requested, cannot be provided at this time.

The inquiry into the bioactivity of this compound sought to delineate its mechanistic profile at a molecular level. The intended investigation was structured to cover several key areas of biochemical and pharmacological interest, including its potential as an enzyme inhibitor, its specific protein binding characteristics, and its influence on cellular signaling pathways. However, the absence of published in vitro studies, kinetic analyses, and molecular docking simulations for this particular compound prevents a scientifically accurate and detailed discussion on these topics.

Research on related compounds containing thiophene, chlorothiophene, and thioamide moieties is prevalent in scientific literature. These studies reveal a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often attributed to the specific structural features of the thiophene ring and its substituents. For instance, various thiophene derivatives have been investigated as inhibitors of enzymes such as neuraminidase, lactoperoxidase, and various kinases. Additionally, the metabolic pathways of some chlorothiophene-containing compounds, particularly their interaction with cytochrome P450 enzymes, have been a subject of toxicological research.

However, it is crucial to note that the biological activity of a chemical compound is highly specific to its unique structure. Therefore, extrapolating findings from analogous but distinct molecules to this compound would be speculative and scientifically unsound.

The lack of available data underscores that this particular compound may be a novel chemical entity that has not yet been the subject of extensive biological investigation, or the research may be proprietary and not publicly disclosed. Further empirical studies are necessary to elucidate the molecular interactions and potential therapeutic applications of this compound.

Exploration of Molecular Interactions and Biological Targets Mechanistic & in Vitro Focus

Structure-Activity Relationships (SAR) at the Molecular Level

Initial investigations into the structure-activity relationships (SAR) of thiophene-based compounds have revealed important insights into the molecular features that govern their biological activities. While specific detailed research findings and comprehensive data tables for 2-(5-Chlorothiophen-2-YL)ethanethioamide are not extensively available in the public domain, analysis of related thiophene (B33073) derivatives provides a foundational understanding of how structural modifications may influence their interactions with biological targets.

The thiophene ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The sulfur atom within the thiophene ring is a key feature, as it can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its biological receptor. In SAR studies, the thiophene moiety is often utilized as a bioisosteric replacement for a monosubstituted phenyl ring, which can improve the physicochemical properties, metabolic stability, and binding affinity of the parent compound. nih.gov

Systematic studies on various classes of thiophene derivatives have highlighted the critical role of substituents on the thiophene ring in determining their biological efficacy. For instance, in a series of 2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl esters, quantitative structure-activity relationship (QSAR) studies have indicated that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating their anti-inflammatory activity. nih.gov This suggests that the electron-withdrawing or donating nature of substituents, as well as their position on the thiophene ring, can significantly impact the molecule's activity.

In the context of this compound, the presence of a chlorine atom at the 5-position of the thiophene ring is expected to influence its electronic properties and reactivity. Halogen atoms are known to modulate the lipophilicity and metabolic stability of compounds. The ethanethioamide side chain at the 2-position presents another key area for molecular interaction. The thioamide group, with its sulfur and nitrogen atoms, can act as a hydrogen bond donor and acceptor, facilitating binding to target proteins.

While direct experimental data on the SAR of this compound is limited, a hypothetical exploration of its SAR could involve modifications at several key positions to probe the chemical space and optimize for a desired biological activity. The following table outlines potential modifications and their expected impact based on general principles of medicinal chemistry and findings from related thiophene derivatives.

| Modification Site | Substituent (R) | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| Thiophene Ring (5-position) | -F, -Br, -I | Modulation of electronic properties and lipophilicity. | Varying the halogen can fine-tune the electronic nature and size of the substituent, potentially altering binding affinity and metabolic stability. |

| -CH3, -OCH3 | Introduction of electron-donating groups. | Altering the electron density of the thiophene ring could influence its interaction with electron-deficient pockets in a biological target. | |

| -CF3, -CN | Introduction of strong electron-withdrawing groups. | Can significantly alter the electronic profile and may introduce new interactions, such as dipole-dipole interactions. | |

| Ethanethioamide Side Chain | Modification of the ethyl linker | Changes in spatial orientation and flexibility. | Altering the length or rigidity of the linker can affect how the thioamide group is presented to the binding site of a target. |

| N-substitution on the thioamide | Introduction of various functional groups. | Can introduce new hydrogen bonding opportunities, steric bulk, or charged groups to probe the binding pocket of the target. |

Further empirical studies involving the synthesis and biological evaluation of a focused library of analogs of this compound would be necessary to establish a concrete SAR and to identify the key molecular determinants for its biological activity. Such studies would typically involve in vitro assays to measure the potency of the compounds against a specific biological target, allowing for the generation of quantitative data to build robust SAR models.

Derivatization and Analogue Development for Targeted Research

Systematic Chemical Modifications of the Thiophene (B33073) Ring

The thiophene ring is a versatile scaffold that readily undergoes electrophilic substitution reactions, making it amenable to a wide range of chemical modifications. nih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov The primary sites for substitution on the 2-substituted thiophene ring are typically the 5-position, which is already occupied by a chlorine atom in the parent compound, and the 3- and 4-positions.

Halogen Substitution: The existing chloro group at the 5-position can be replaced with other halogens (F, Br, I) to modulate the electronic properties and lipophilicity of the molecule. For instance, substitution with fluorine can enhance metabolic stability and binding affinity, while bromine and iodine can introduce steric bulk and alter reactivity. Halogenation of thiophenes can be achieved using various reagents, with N-halosuccinimides being a common choice for controlled mono- or di-halogenation. wikipedia.org

Alkylation and Arylation: The introduction of alkyl or aryl groups at the 3- or 4-positions of the thiophene ring can influence the molecule's steric profile and hydrophobicity. Friedel-Crafts alkylation and acylation are common methods for introducing carbon-based substituents onto the thiophene ring. derpharmachemica.com Subsequent reduction of an acyl group can yield an alkyl substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for introducing aryl or heteroaryl groups. nih.gov

Introduction of Electron-Withdrawing and Electron-Donating Groups: To probe the electronic requirements for activity, various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be introduced.

EWGs: Nitration (using a mixture of nitric and sulfuric acid) or formylation (Vilsmeier-Haack reaction) can introduce nitro or aldehyde groups, respectively. nih.govmdpi.com These groups can act as hydrogen bond acceptors and significantly alter the electron density of the thiophene ring.

EDGs: Amino or hydroxyl groups can be introduced, often through multi-step sequences. For example, a nitro group can be reduced to an amino group. These groups can act as hydrogen bond donors and increase the electron density of the ring.

| Modification Type | Potential Reagents | Target Position(s) | Anticipated Change in Properties |

|---|---|---|---|

| Halogen Exchange | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | 5 | Modulation of electronics and lipophilicity |

| Nitration | HNO₃/H₂SO₄ | 3, 4 | Introduction of a strong EWG, potential H-bond acceptor |

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 3, 4 | Introduction of a ketone, precursor for other functional groups |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 3, 4 | Introduction of an aryl group, increased steric bulk |

Structural Diversification of the Ethanethioamide Moiety

The ethanethioamide side chain offers multiple points for structural diversification, which can influence the compound's conformation, polarity, and ability to interact with biological targets.

Modification of the Ethane (B1197151) Linker: The two-carbon chain can be lengthened or shortened to alter the distance and spatial orientation between the thiophene ring and the thioamide group. Homologation or chain-shortening synthetic strategies can achieve this. Furthermore, introducing substituents on the ethyl bridge, such as methyl or hydroxyl groups, can create chiral centers and introduce conformational constraints.

N-Substitution of the Thioamide: The primary thioamide (–CSNH₂) can be converted to secondary (–CSNHR) or tertiary (–CSNR₂') thioamides. This is typically achieved by reacting the primary thioamide with alkyl or aryl halides. mdpi.com These modifications can significantly impact hydrogen bonding capacity, lipophilicity, and metabolic stability. Introducing bulky substituents on the nitrogen can also induce specific conformational preferences.

Bioisosteric Replacements: The thioamide group itself can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). Potential bioisosteres for a thioamide include an amide, a sulfonamide, or a urea (B33335) moiety. These changes can drastically alter the chemical properties and biological activity of the resulting analogues.

| Modification Site | Type of Modification | Potential Synthetic Approach | Potential Impact |

|---|---|---|---|

| Ethane Linker | Chain length variation | Homologation/degradation of the acetic acid precursor | Alters spatial orientation of functional groups |

| Thioamide Nitrogen | N-Alkylation/N-Arylation | Reaction with electrophiles (e.g., alkyl halides) | Modifies H-bonding, lipophilicity, and steric bulk |

| Thioamide Sulfur | Conversion to Amide | Hydrolysis of the thioamide | Changes electronic character and H-bonding potential |

| Entire Moiety | Bioisosteric Replacement | Synthesis from a different starting material (e.g., an amine for a sulfonamide) | Significant alteration of physicochemical properties |

Synthesis of Isomers and Stereoisomers

The synthesis and study of isomers are crucial for understanding the spatial requirements of the target.

Positional Isomers: The ethanethioamide group is located at the 2-position of the thiophene ring. A positional isomer would have this group at the 3-position. The synthesis of such an isomer would require a different starting material, such as 3-chlorothiophene, followed by functionalization to introduce the ethanethioamide side chain. Comparing the activity of the 2-substituted versus the 3-substituted isomer can provide valuable information about the required geometry for interaction with a biological target.

Stereoisomers: The parent compound, 2-(5-Chlorothiophen-2-YL)ethanethioamide, is achiral. However, as mentioned in section 9.2, the introduction of a substituent on the ethane linker would create a chiral center, leading to a pair of enantiomers (R and S isomers). The synthesis of individual enantiomers would likely involve either an asymmetric synthesis approach or the resolution of a racemic mixture. Studying the biological activity of individual enantiomers is critical, as often only one enantiomer is responsible for the desired effect.

Impact of Structural Changes on Molecular Properties and Reactivity

Any modification to the structure of this compound will inevitably alter its molecular properties and chemical reactivity. nih.gov

Lipophilicity and Solubility: The balance between hydrophilicity and lipophilicity (logP) is a critical determinant of a compound's pharmacokinetic properties. Adding nonpolar groups like alkyl or aryl fragments will increase lipophilicity, while incorporating polar groups such as hydroxyl or amino functions will increase hydrophilicity and aqueous solubility. nih.gov